Benzyl 7-methyl-3-oxo-5-(thiophen-2-yl)-2-(thiophen-2-ylmethylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
CAS No.: 617697-04-8
Cat. No.: VC16132488
Molecular Formula: C24H18N2O3S3
Molecular Weight: 478.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 617697-04-8 |
|---|---|
| Molecular Formula | C24H18N2O3S3 |
| Molecular Weight | 478.6 g/mol |
| IUPAC Name | benzyl (2E)-7-methyl-3-oxo-5-thiophen-2-yl-2-(thiophen-2-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
| Standard InChI | InChI=1S/C24H18N2O3S3/c1-15-20(23(28)29-14-16-7-3-2-4-8-16)21(18-10-6-12-31-18)26-22(27)19(32-24(26)25-15)13-17-9-5-11-30-17/h2-13,21H,14H2,1H3/b19-13+ |
| Standard InChI Key | ZGEJCILNXZEYNI-CPNJWEJPSA-N |
| Isomeric SMILES | CC1=C(C(N2C(=O)/C(=C\C3=CC=CS3)/SC2=N1)C4=CC=CS4)C(=O)OCC5=CC=CC=C5 |
| Canonical SMILES | CC1=C(C(N2C(=O)C(=CC3=CC=CS3)SC2=N1)C4=CC=CS4)C(=O)OCC5=CC=CC=C5 |
Introduction
Benzyl 7-methyl-3-oxo-5-(thiophen-2-yl)-2-(thiophen-2-ylmethylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine class. It features a thiazolo[3,2-a]pyrimidine core, which is characterized by a unique arrangement of thiophene and benzyl groups. This compound includes a methyl group at the 7-position, a carboxylate group at the 6-position, and two thiophene rings, contributing to its diverse chemical properties and potential biological activities .
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic reactions. Common methods include refluxing in organic solvents, the use of catalysts such as Lewis acids, and purification techniques like chromatography to isolate the final product. Reaction conditions such as temperature, time, and stoichiometry are critical for successful synthesis.
This compound can undergo various chemical reactions, including:
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Oxidation: Using agents like potassium permanganate or chromium trioxide to form carboxylic acids or ketones.
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Reduction: With reducing agents such as lithium aluminum hydride or sodium borohydride to form alcohols or amines.
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Substitution: Nucleophilic substitution reactions where functional groups like halides or hydroxyl groups can be replaced by other nucleophiles.
Biological Activities and Potential Applications
Thiazolo[3,2-a]pyrimidine derivatives, including this compound, have been studied for their high biological activity. They exhibit potential as antitumor agents, showing potent inhibition against certain cancer cell lines . Additionally, these compounds may possess antibacterial, antidiabetic, and antifungal activities, making them promising candidates for drug development .
Research Findings and Future Directions
Recent studies have focused on developing efficient methods for synthesizing thiazolo[3,2-a]pyrimidine derivatives. For instance, a mild and efficient method using laccase for the synthesis of new derivatives has been reported, highlighting their potential as antitumor agents . Future research should aim to elucidate the mechanisms behind these biological activities to support further clinical studies.
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